N-(cyanomethyl)-2-(2,4-dichlorophenoxy)propanamide
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Overview
Description
N-(cyanomethyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a cyanomethyl group, a dichlorophenoxy group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(2,4-dichlorophenoxy)propanamide typically involves the reaction of 2,4-dichlorophenol with a suitable propanamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The cyanomethyl group is introduced through a subsequent reaction with a cyanomethylating agent, such as cyanomethyl chloride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-(2,4-dichlorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(cyanomethyl)-2-(2,4-dichlorophenoxy)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyanomethyl and dichlorophenoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(cyanomethyl)-2-(2,4-dichlorophenoxy)butanamide
- N-(cyanomethyl)-2-(2,4-dichlorophenoxy)pentanamide
Uniqueness
N-(cyanomethyl)-2-(2,4-dichlorophenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10Cl2N2O2 |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
N-(cyanomethyl)-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-7(11(16)15-5-4-14)17-10-3-2-8(12)6-9(10)13/h2-3,6-7H,5H2,1H3,(H,15,16) |
InChI Key |
IGSCMSNRRLIQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC#N)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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